Lenapenem
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Overview
Description
Lenapenem is a broad-spectrum carbapenem antibiotic known for its bactericidal activity. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . This compound works by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lenapenem is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of carbapenem antibiotics. The synthetic route typically involves the following steps:
- Formation of the thienamycin core structure.
- Introduction of the hydroxyethyl side chain.
- Addition of the pyrrolidinylthio group.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes:
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Use of catalysts to enhance reaction rates.
- Purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Lenapenem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties.
Scientific Research Applications
Lenapenem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Used in clinical research for developing new antibiotics.
Industry: Employed in the production of antibacterial agents for various applications.
Mechanism of Action
Lenapenem exerts its effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .
Comparison with Similar Compounds
- Imipenem
- Meropenem
- Biapenem
- Panipenem
Lenapenem’s unique stability and broad-spectrum activity make it a valuable antibiotic in the treatment of various bacterial infections.
Properties
CAS No. |
149951-16-6 |
---|---|
Molecular Formula |
C18H29N3O5S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12-,13-,14-/m1/s1 |
InChI Key |
PZLOCBSBEUDCPF-YJIVIRPOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate BO 2727 BO-2727 L 739,428 L 739428 L-739,428 L-739428 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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